molecular formula C10H17NO2 B2913416 Methyl 5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2402838-71-3

Methyl 5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2913416
CAS No.: 2402838-71-3
M. Wt: 183.251
InChI Key: KOTHKUAAMBMNOE-UHFFFAOYSA-N
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Description

“Methyl 5-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 2402838-71-3 . It has a molecular weight of 183.25 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Synthesis and Application in Peptide Synthesis

Methyl 5-azaspiro[3.5]nonane-7-carboxylate has been involved in the synthesis of novel dipeptide synthons. For example, Suter et al. (2000) demonstrated its use in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which can be used as a dipeptide building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

2. Cycloaddition Reactions

Molchanov and Tran (2013) studied its regioselective cycloaddition reactions, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, a crucial process in organic synthesis (Molchanov & Tran, 2013).

3. Catalytic Hydrogenation Applications

Sukhorukov et al. (2008) explored its transformation under catalytic hydrogenation conditions, leading to substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting its utility in creating key intermediates in organic synthesis (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).

4. Antibacterial Drug Development

In the realm of medicinal chemistry, Odagiri et al. (2013) synthesized novel derivatives incorporating this compound, showing potent in vitro antibacterial activity against various respiratory pathogens (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

5. Water-soluble Carcinogenic Dye Removal

Akceylan, Bahadir, and Yılmaz (2009) utilized a derivative of this compound in the synthesis of a polymer for removing carcinogenic azo dyes and aromatic amines from water, highlighting its environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).

Properties

IUPAC Name

methyl 5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTHKUAAMBMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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